7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid
Übersicht
Beschreibung
7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid, also known as BDQ, is a synthetic compound that has shown promising results in the treatment of tuberculosis. BDQ belongs to a class of drugs known as diarylquinolines, which have been found to be effective against multidrug-resistant tuberculosis (MDR-TB) strains.
Wirkmechanismus
7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid targets the ATP synthase enzyme in the mitochondria of Mycobacterium tuberculosis, which is responsible for the production of ATP, the energy currency of the cell. By inhibiting the ATP synthase enzyme, 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid disrupts the energy production process of the bacterium, leading to its death.
Biochemical and physiological effects:
7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid has been found to have a low toxicity profile in vitro and in vivo studies. It has been shown to be well-tolerated by patients in clinical trials. 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid has also been found to have a long half-life, which allows for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is its broad-spectrum activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. However, one of the limitations of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is its high cost, which may limit its accessibility to patients in low-income countries.
Zukünftige Richtungen
Future research on 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid could focus on its potential use in combination therapy with other drugs for the treatment of tuberculosis. Additionally, research could be conducted on the use of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid in the treatment of other bacterial infections. Finally, efforts could be made to reduce the cost of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid to increase its accessibility to patients in low-income countries.
Conclusion:
In conclusion, 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is a promising drug for the treatment of tuberculosis, particularly for patients with MDR-TB. Its mechanism of action, low toxicity profile, and long half-life make it an attractive option for the treatment of this disease. Further research is needed to fully understand the potential of 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid and to make it more accessible to patients in need.
Wissenschaftliche Forschungsanwendungen
7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential use in the treatment of tuberculosis. In vitro studies have shown that 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Clinical trials have also shown that 7-bromo-2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid is effective in treating MDR-TB, a form of tuberculosis that is resistant to the two most powerful first-line drugs, isoniazid and rifampicin.
Eigenschaften
IUPAC Name |
7-bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2/c17-9-2-3-10-11(16(21)22)7-14(20-15(10)6-9)8-1-4-12(18)13(19)5-8/h1-7H,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZOVJARLWAHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.